BAY-8040 vs. BAY 85-8501: Differential Binding Free Energy Against Auto-Processed HNE (tcHNE) Distinguishes In Vivo Relevance
BAY-8040 and BAY 85-8501 are structurally related HNE inhibitors from the same pyrimidinone lead series, yet molecular dynamics simulations demonstrate fundamentally different behavior against the pathologically active auto-processed form of HNE (tcHNE). In tcHNE, the S1 subsite undergoes widening and disruption, reducing inhibitor binding affinity [1]. MMPBSA binding free energy calculations show that while BAY-8040 exhibits reduced but measurable binding to tcHNE compared to single-chain HNE (scHNE), the clinical candidate BAY 85-8501 completely dissociates during molecular dynamics simulations [1]. This divergence indicates that BAY-8040 retains inhibitory activity against the disease-relevant enzyme conformation, whereas BAY 85-8501 is predicted to be inactive in vivo against tcHNE [1].
| Evidence Dimension | Binding stability against auto-processed tcHNE (MMPBSA binding free energy / MD stability) |
|---|---|
| Target Compound Data | Reduced but measurable MMPBSA binding free energy with tcHNE relative to scHNE; remains bound during MD simulations |
| Comparator Or Baseline | BAY 85-8501 (clinical candidate HNE inhibitor from same series) — dissociates completely during MD simulations |
| Quantified Difference | Qualitative: BAY-8040 retains binding; BAY 85-8501 dissociates and is predicted inactive in vivo |
| Conditions | Molecular dynamics (MD) simulations using AMBER v18; MMPBSA binding free energy calculations with scHNE and tcHNE |
Why This Matters
Selection of BAY-8040 over BAY 85-8501 is essential for studies involving pathological HNE activity where the auto-processed tcHNE form predominates.
- [1] Singh V, Singh N, Pradhan A, Kumar Y, Bhatnagar S. Structure-activity relationships of dihydropyrimidone inhibitors against native and auto-processed human neutrophil elastase. Comput Biol Med. 2023;161:107004. PMID: 37230015. View Source
